molecular formula C20H16F3NO4 B214159 2-(2,4-DIMETHYLPHENOXY)-N~1~-[2-OXO-4-(TRIFLUOROMETHYL)-2H-CHROMEN-7-YL]ACETAMIDE

2-(2,4-DIMETHYLPHENOXY)-N~1~-[2-OXO-4-(TRIFLUOROMETHYL)-2H-CHROMEN-7-YL]ACETAMIDE

Cat. No.: B214159
M. Wt: 391.3 g/mol
InChI Key: LROUSLSEUYWQRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-DIMETHYLPHENOXY)-N~1~-[2-OXO-4-(TRIFLUOROMETHYL)-2H-CHROMEN-7-YL]ACETAMIDE is a complex organic compound that features both aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-DIMETHYLPHENOXY)-N~1~-[2-OXO-4-(TRIFLUOROMETHYL)-2H-CHROMEN-7-YL]ACETAMIDE typically involves multiple steps. One common route includes the nucleophilic substitution reaction of 2-chloro-5-nitrobenzotrifluoride with 4,4’-sulfonyl diphenol in the presence of potassium carbonate, followed by catalytic reduction with hydrazine and Pd/C . This process yields a trifluoromethyl-substituted diamine monomer, which can then be further reacted to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-DIMETHYLPHENOXY)-N~1~-[2-OXO-4-(TRIFLUOROMETHYL)-2H-CHROMEN-7-YL]ACETAMIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

2-(2,4-DIMETHYLPHENOXY)-N~1~-[2-OXO-4-(TRIFLUOROMETHYL)-2H-CHROMEN-7-YL]ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,4-DIMETHYLPHENOXY)-N~1~-[2-OXO-4-(TRIFLUOROMETHYL)-2H-CHROMEN-7-YL]ACETAMIDE involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The compound may interact with enzymes or receptors, leading to various biological effects. Detailed studies on its molecular targets and pathways are still ongoing .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-DIMETHYLPHENOXY)-N~1~-[2-OXO-4-(TRIFLUOROMETHYL)-2H-CHROMEN-7-YL]ACETAMIDE is unique due to its trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, making it a valuable compound in various research fields .

Properties

Molecular Formula

C20H16F3NO4

Molecular Weight

391.3 g/mol

IUPAC Name

2-(2,4-dimethylphenoxy)-N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]acetamide

InChI

InChI=1S/C20H16F3NO4/c1-11-3-6-16(12(2)7-11)27-10-18(25)24-13-4-5-14-15(20(21,22)23)9-19(26)28-17(14)8-13/h3-9H,10H2,1-2H3,(H,24,25)

InChI Key

LROUSLSEUYWQRB-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F)C

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F)C

Origin of Product

United States

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